molecular formula C23H21FN4O2 B11190652 2-(1,3-Benzoxazol-2-ylamino)-4-(3-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol

2-(1,3-Benzoxazol-2-ylamino)-4-(3-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol

Cat. No.: B11190652
M. Wt: 404.4 g/mol
InChI Key: ZMCOZEBHXBMRDZ-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylamino)-4-(3-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol is a useful research compound. Its molecular formula is C23H21FN4O2 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(1,3-benzoxazol-2-ylamino)-4-(3-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol is a member of the quinazoline family and has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides an overview of the biological activity of this specific compound, supported by recent research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C23H21FN4O2C_{23}H_{21}FN_{4}O_{2}, with a molecular weight of approximately 404.45 g/mol. The structure features a benzoxazole moiety which is often associated with various biological activities.

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For example:

  • In vitro Studies : Research has shown that compounds similar to this compound can inhibit cancer cell proliferation. In particular, derivatives with similar functional groups have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .
CompoundCell LineIC50 Value (µM)
KC12MDA-MB-2316.13
FDI-6MDA-MB-23120.79

This table summarizes the effectiveness of some related compounds as FOXM1 inhibitors in breast cancer cell lines.

The proposed mechanism for the anticancer activity of this compound involves the inhibition of specific oncogenic transcription factors like FOXM1. FOXM1 is crucial for tumor growth and metastasis in several cancers. The inhibition of FOXM1 leads to decreased cell proliferation and increased apoptosis in cancer cells .

Case Study 1: In Silico Analysis

A study conducted molecular docking simulations to predict the binding affinity of various quinazoline derivatives to the FOXM1-DNA binding domain. The results indicated that modifications to the benzoxazole moiety could enhance binding affinity and specificity towards FOXM1 .

Case Study 2: Synthesis and Biological Evaluation

A recent synthesis protocol for benzoxazole derivatives showed that introducing fluorine atoms at specific positions significantly increased cytotoxicity against cancer cells. This suggests that the fluorophenyl group in our compound may contribute positively to its biological activity .

Properties

Molecular Formula

C23H21FN4O2

Molecular Weight

404.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-4-(3-fluorophenyl)-7,7-dimethyl-1,4,6,8-tetrahydroquinazolin-5-one

InChI

InChI=1S/C23H21FN4O2/c1-23(2)11-16-19(17(29)12-23)20(13-6-5-7-14(24)10-13)27-21(25-16)28-22-26-15-8-3-4-9-18(15)30-22/h3-10,20H,11-12H2,1-2H3,(H2,25,26,27,28)

InChI Key

ZMCOZEBHXBMRDZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4O3)C5=CC(=CC=C5)F)C(=O)C1)C

Origin of Product

United States

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